4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid
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Overview
Description
This compound is a unique chemical with the molecular formula C26H20N2O4 . It has been mentioned in various scientific literature, including a study on the thermal oligomerization of methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)buta-2,3-dienoate .
Synthesis Analysis
The synthesis of this compound has been studied in the context of thermal oligomerization . Dimeric compounds were formed as a result of this process .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 424.46 . It contains an isoindole group, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that it can undergo thermal oligomerization .Scientific Research Applications
Heterocyclic Derivative Syntheses
This compound and its derivatives are used in the synthesis of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These methods have been applied to synthesize tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing their utility in constructing complex molecular architectures (Bacchi et al., 2005) source.
Branched Tetrahydrofurane δ-Sugar Amino Acid
Another application is in the development of new δ-sugar amino acids from pyrolysis products of cellulose, demonstrating the potential of this compound in synthesizing biologically relevant molecules (Defant et al., 2011) source.
Methylglyoxal Research
In the context of food and biological systems, research on methylglyoxal (MG), a compound structurally related to the given chemical, highlights its role in forming advanced glycation end-products and its implications in diabetes and neurodegenerative diseases (Nemet et al., 2006) source.
Photooxidation Studies
Investigations into the photooxidation of dicarboxylic acids provide insights into atmospheric chemistry, with implications for understanding pollution and atmospheric processes (Yang et al., 2008) source.
Cross-Claisen Condensation
This compound serves as a precursor in the cross-Claisen condensation reactions, leading to the synthesis of heterocyclic γ-amino acids, which are important for designing mimics of protein secondary structures (Mathieu et al., 2015) source.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid” are currently unknown. The compound belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-8-9(6-12(21-8)15(19)20)7-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-6H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDJBISSYRAIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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